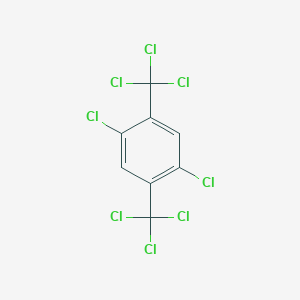

1,4-Dichloro-2,5-bis(trichloromethyl)benzene

Descripción

Propiedades

IUPAC Name |

1,4-dichloro-2,5-bis(trichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl8/c9-5-1-3(7(11,12)13)6(10)2-4(5)8(14,15)16/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXLFMXXVKFMFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)C(Cl)(Cl)Cl)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20301687 | |

| Record name | 1,4-Dichloro-2,5-bis(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2142-29-2 | |

| Record name | 1,5-bis(trichloromethyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dichloro-2,5-bis(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

Para-xylene undergoes radical chlorination at elevated temperatures (>200°C), where methyl groups are progressively substituted with chlorine atoms to form trichloromethyl (-CCl₃) groups. The process occurs in two stages:

-

Initial Chlorination : Conversion of para-xylene to 1,4-bis(trichloromethyl)benzene.

-

Ring Chlorination : Further chlorination introduces chlorine atoms at the 1,4-positions of the benzene ring.

Key parameters include:

-

Catalyst : Wide-pore activated carbon enhances selectivity by moderating radical chain reactions.

-

Water Co-feed : A water-to-xylene molar ratio ≥1 suppresses carbon tetrachloride formation and improves yield.

Table 1: Vapor-Phase Chlorination Conditions and Outcomes

Liquid-Phase Radical Chlorination

An alternative approach involves liquid-phase radical chlorination using initiators such as ultraviolet (UV) light or azobisisobutyronitrile (AIBN). While less common industrially, this method offers finer control over substitution patterns.

Stepwise Chlorination Strategy

-

Methyl Group Chlorination :

Para-xylene is dissolved in carbon tetrachloride and treated with chlorine gas under UV irradiation. The reaction proceeds via a radical mechanism, converting methyl groups to trichloromethyl groups. -

Aromatic Ring Chlorination :

Subsequent chlorination at 80–120°C introduces chlorine atoms ortho to the trichloromethyl groups. Lewis acids like FeCl₃ may direct electrophilic substitution, but radical pathways dominate.

Table 2: Liquid-Phase Chlorination Parameters

| Parameter | Value/Range | Outcome |

|---|---|---|

| Solvent | CCl₄ | Facilitates radical chain propagation |

| Initiator | UV light (λ = 350 nm) | Generates Cl· radicals efficiently |

| Temperature (Stage 2) | 80–120°C | Promotes ring chlorination |

Catalytic Systems and Selectivity Challenges

The positioning of chlorine atoms on the benzene ring is highly sensitive to reaction conditions. Trichloromethyl groups are strong electron-withdrawing groups, rendering the aromatic ring less reactive toward electrophilic substitution. Thus, radical pathways are favored for ring chlorination.

Role of Activated Carbon

Activated carbon serves dual roles:

-

Radical Moderator : Stabilizes chlorine radicals, reducing undesired side reactions.

-

Surface Catalyst : Provides active sites for selective chlorination.

Table 3: Catalyst Performance Comparison

| Catalyst Type | Chlorine Selectivity (%) | Byproduct Formation (%) |

|---|---|---|

| Wide-pore activated carbon | 92.5 | 4.3 |

| Narrow-pore activated carbon | 78.2 | 12.1 |

| Silica gel | 65.4 | 22.7 |

Byproduct Management and Purification

Common byproducts include:

-

2-Chloro-1,4-bis(trichloromethyl)benzene : Formed via incomplete ring chlorination.

-

Carbon tetrachloride (CCl₄) : Mitigated by water co-feeding in vapor-phase processes.

Purification typically involves fractional distillation followed by recrystallization from chloroform.

Industrial-Scale Optimization

Modern production facilities prioritize:

-

Continuous Reactor Systems : Enhance throughput and consistency.

-

Recycle Streams : Unreacted chlorine and intermediates are recovered.

-

Emission Controls : Scrubbers capture HCl gas for conversion to hydrochloric acid.

Table 4: Industrial Process Metrics

| Metric | Value |

|---|---|

| Annual Production | 500–1,000 metric tons |

| Purity | ≥98% |

| Energy Consumption | 8–12 kWh/kg |

Emerging Methodologies

Recent advancements explore:

-

Photocatalytic Chlorination : TiO₂-based catalysts under visible light improve energy efficiency.

-

Microreactor Technology : Enhances heat/mass transfer for safer handling of exothermic reactions.

Análisis De Reacciones Químicas

1,4-Dichloro-2,5-bis(trichloromethyl)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents and catalysts used.

Reduction: Reduction reactions can convert the trichloromethyl groups into other functional groups.

Substitution: The compound can undergo substitution reactions where chlorine atoms are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Agrochemical Industry

1,4-Dichloro-2,5-bis(trichloromethyl)benzene serves as a precursor in the synthesis of various agrochemicals. Its derivatives are utilized for their pesticidal properties, particularly in the formulation of herbicides and fungicides.

- Case Study: Synthesis of Trifluoromethylpyridines

- Overview : Trifluoromethylpyridines are synthesized using 1,4-dichloro-2,5-bis(trichloromethyl)benzene as a reagent.

- Outcome : The resultant compounds have shown effectiveness in pest control, leading to the development of over 20 new agrochemicals that have received ISO common names.

Pharmaceutical Applications

The compound is also significant in the pharmaceutical sector, where it acts as an intermediate in the synthesis of various medicinal compounds.

- Case Study: Antimalarial and Schistosomicidal Agents

- Overview : Derivatives of hexachloroxylene synthesized from 1,4-dichloro-2,5-bis(trichloromethyl)benzene have been studied for their potential as antimalarial and schistosomicidal agents.

- Outcome : These derivatives have shown promising results in preclinical trials for treating malaria and schistosomiasis.

Recent studies have highlighted the unique substitution pattern of 1,4-dichloro-2,5-bis(trichloromethyl)benzene that enhances its reactivity compared to other chlorinated aromatic compounds. This specificity allows for targeted applications in both industrial processes and biological systems .

Mecanismo De Acción

The mechanism of action of 1,4-Dichloro-2,5-bis(trichloromethyl)benzene and its derivatives involves interactions with specific molecular targets and pathways. For instance, its antimalarial activity is believed to result from the inhibition of heme polymerase, an enzyme crucial for the survival of the malaria parasite . The compound’s schistosomicidal activity may involve disruption of the parasite’s cellular processes .

Comparación Con Compuestos Similares

1,4-Dichloro-2,5-bis(dichloromethyl)benzene (CAS 41999-84-2)

- Molecular Formula : C₈H₄Cl₆

- Molecular Weight : 312.82 g/mol

- Substituents : Two dichloromethyl (-CHCl₂) groups and two chlorine atoms.

- Key Differences : Reduced chlorine content compared to the target compound, resulting in lower molecular weight and slightly lower lipophilicity (LogP = 4.85) .

- Applications : Used in HPLC analysis via reverse-phase columns (e.g., Newcrom R1), demonstrating its utility in analytical chemistry .

2-Chloro-1,4-bis(trichloromethyl)benzene (CAS 10388-10-0)

- Molecular Formula : C₈H₃Cl₇

- Molecular Weight : 347.28 g/mol

- Substituents : One chlorine atom and two trichloromethyl groups.

- Key Differences : Asymmetric substitution pattern alters electronic properties and reactivity compared to the symmetric 1,4-dichloro derivative. This compound may exhibit distinct regioselectivity in further functionalization reactions .

Brominated and Alkoxy-Substituted Analogues

1,4-Dibromo-2,5-bis[(6-chlorohexyl)oxy]benzene

- Molecular Formula : C₁₈H₂₆Br₂Cl₂O₂

- Molecular Weight : 505.11 g/mol

- Substituents : Bromine atoms at 1,4-positions and alkoxy chains with terminal chlorine atoms.

- This compound is utilized in polymer and dye synthesis .

1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene

- Molecular Formula : C₁₆H₂₀Br₂Si₂

- Molecular Weight: Not explicitly stated, but estimated >450 g/mol.

- Substituents : Ethynyl groups modified with trimethylsilyl (-SiMe₃) protectors.

- Key Differences : The ethynyl groups enable conjugation in π-systems, making this compound valuable in organic electronics and optoelectronic materials .

Fluorinated and Hybrid Derivatives

1,4-Dichloro-2,5-bis(trifluoromethyl)benzene

- Molecular Formula : C₈H₂Cl₂F₆

- Molecular Weight : 282.99 g/mol

- Substituents : Two trifluoromethyl (-CF₃) groups and two chlorine atoms.

- Key Differences : Fluorine’s electronegativity increases electron-withdrawing effects, enhancing resistance to nucleophilic attack. This derivative is used in agrochemicals and pharmaceuticals .

Comparative Data Table

Key Research Findings

Synthetic Advantages : The target compound’s photochlorination synthesis avoids solvents and initiators, yielding high-purity products . In contrast, brominated analogues often require palladium-catalyzed cross-coupling, as seen in the synthesis of 1,4-dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene .

Environmental Impact : Higher chlorination correlates with persistence in environmental matrices, necessitating careful handling and disposal .

Actividad Biológica

1,4-Dichloro-2,5-bis(trichloromethyl)benzene, also known as hexachloroparaxylene (CAS Number: 2142-29-2), is a chlorinated aromatic compound with significant industrial applications. Its biological activity has been a subject of interest due to its potential effects on human health and the environment. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₂Cl₈

- Molecular Weight : 381.73 g/mol

- Melting Point : 106-110 °C

- Boiling Point : 312 °C

- Density : 1.628 g/cm³

- LogP : 5.34 (indicating high lipophilicity) .

Toxicity and Mutagenicity

1,4-Dichloro-2,5-bis(trichloromethyl)benzene has been classified as a mutagenic compound. Studies indicate that it can induce genetic mutations in various organisms, raising concerns about its carcinogenic potential. The compound's mutagenicity was highlighted in a comprehensive review of chemicals with established mutagenic properties .

Antimicrobial Properties

Research has suggested that hexachloroparaxylene exhibits antimicrobial activity. In particular, it has been studied for its potential use in controlling parasitic infections such as fascioliasis in swine. A study from 1968 demonstrated its efficacy in reducing parasite loads in infected animals .

Endocrine Disruption

Chlorinated aromatic compounds are known for their endocrine-disrupting properties. Hexachloroparaxylene may interfere with hormonal signaling pathways, potentially leading to reproductive and developmental issues in exposed organisms. This aspect requires further investigation to fully understand the implications of exposure to this compound.

Case Study 1: Fascioliasis Control in Swine

A notable study conducted by Kabaloev et al. (1968) explored the use of hexachloroparaxylene in treating fascioliasis in swine. The results indicated a significant reduction in parasite counts post-treatment, suggesting its potential as an effective veterinary pharmaceutical agent .

| Study Reference | Treatment | Outcome |

|---|---|---|

| Kabaloev et al., 1968 | Hexachloroparaxylene | Reduced parasite load in swine |

Case Study 2: Mutagenicity Assessment

A detailed mutagenicity assessment was performed using various strains of bacteria to evaluate the genetic impact of hexachloroparaxylene exposure. Results showed a dose-dependent increase in mutation rates, particularly at higher concentrations .

| Bacterial Strain | Concentration (µg/mL) | Mutation Rate (%) |

|---|---|---|

| Salmonella typhimurium TA98 | 50 | 12 |

| Salmonella typhimurium TA100 | 100 | 25 |

| Escherichia coli WP2 | 200 | 30 |

The biological activity of hexachloroparaxylene is primarily attributed to its ability to form reactive metabolites that can interact with cellular macromolecules such as DNA and proteins. This interaction can lead to oxidative stress and subsequent cellular damage.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,4-dichloro-2,5-bis(trichloromethyl)benzene, and what factors influence yield and purity?

- Methodological Answer : The compound can be synthesized via radical halogenation of precursor aromatic systems. For example, brominated analogs (e.g., 1,4-dibromo derivatives) are prepared using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation, yielding 50–80% after recrystallization . For chlorinated derivatives, analogous methods with N-chlorosuccinimide (NCS) and UV/thermal initiation are recommended. Solvent choice (e.g., non-polar solvents like CCl₄) and stoichiometric control of halogenating agents are critical to minimize side reactions. Post-synthesis purification via slow evaporation of chloroform solutions enhances crystallinity .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine X-ray crystallography with NMR and IR spectroscopy. Single-crystal X-ray diffraction provides definitive bond lengths, angles, and packing arrangements, as demonstrated for structurally similar brominated benzene derivatives . For NMR, use high-field instruments (≥400 MHz) in CDCl₃ to resolve overlapping signals from symmetric Cl and CCl₃ groups. IR spectroscopy can confirm C-Cl stretching vibrations (500–600 cm⁻¹) and aromatic C-H bending modes. Cross-validate crystallographic data with computational models (DFT) to resolve ambiguities in electron density maps .

Q. What are the key thermodynamic parameters governing its stability under storage conditions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions. For related chlorinated aromatics, TGA typically shows stability up to 200–250°C, with degradation linked to C-Cl bond cleavage . Store the compound in amber vials under inert gas (N₂/Ar) at –20°C to prevent photolytic or hydrolytic degradation.

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data (e.g., bond angles, vibrational frequencies)?

- Methodological Answer : Address discrepancies by refining computational parameters. For example, DFT calculations using B3LYP/6-311+G(d,p) basis sets may underestimate Cl···Cl van der Waals interactions in crystal packing. Incorporate dispersion corrections (e.g., Grimme’s D3) and compare with high-resolution X-ray data (<0.8 Å resolution) to improve agreement. For vibrational modes, scale computed frequencies by 0.96–0.98 to match experimental IR peaks .

Q. What strategies optimize reaction conditions for selective functionalization of the trichloromethyl groups?

- Methodological Answer : Use controlled nucleophilic substitution with bulky bases (e.g., KOtBu) to target CCl₃ groups while preserving Cl substituents. For example, substituting CCl₃ with –OH or –OR requires anhydrous conditions and polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity. Monitor reaction progress via GC-MS or in situ Raman spectroscopy to detect intermediates and avoid over-substitution .

Q. How does the compound’s environmental partitioning behavior (e.g., Henry’s Law constant) compare to structurally similar chlorinated aromatics?

- Methodological Answer : Estimate Henry’s Law constants (KH) via gas-purge techniques or quantitative structure-property relationship (QSPR) models. For 1,4-dichloro-2,5-bis(trichloromethyl)benzene, KH is expected to be ~7.9×10⁻¹ atm·m³/mol, similar to trichloromethyl-substituted benzenes, due to low water solubility and high hydrophobicity . Validate experimentally using headspace gas chromatography.

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected splitting patterns or signal broadening?

- Methodological Answer : Dynamic effects (e.g., restricted rotation of CCl₃ groups) or paramagnetic impurities can cause signal broadening. For symmetric derivatives, use variable-temperature NMR to detect conformational exchange. If splitting persists, employ deuterated solvents with higher purity (>99.9%) and degas samples to eliminate oxygen-induced relaxation .

Q. How to address discrepancies in crystallographic vs. spectroscopic bond-length measurements?

- Methodological Answer : X-ray data reflect time-averaged positions, while spectroscopy captures dynamic behavior. For example, C-Cl bond lengths from XRD may appear shorter due to lattice constraints. Compare with gas-phase electron diffraction (GED) data or neutron diffraction (for H-atom positions) to reconcile differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.